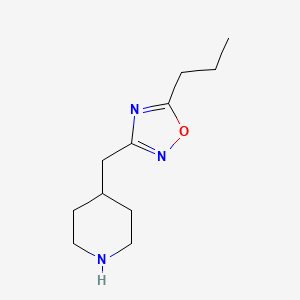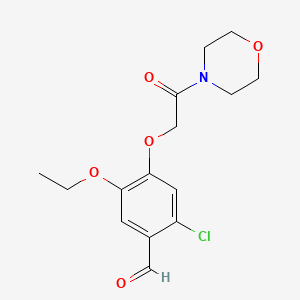
2-Chloro-5-ethoxy-4-(2-morpholino-2-oxoethoxy)benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-5-ethoxy-4-(2-morpholino-2-oxoethoxy)benzaldehyde is a chemical compound with the molecular formula C15H18ClNO5 and a molecular weight of 327.76 g/mol . This compound is characterized by the presence of a chloro group, an ethoxy group, and a morpholino-oxoethoxy group attached to a benzaldehyde core. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
The synthesis of 2-Chloro-5-ethoxy-4-(2-morpholino-2-oxoethoxy)benzaldehyde involves several steps. One common method includes the reaction of 2-chloro-5-ethoxybenzaldehyde with morpholine and an appropriate oxoethoxy reagent under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. The mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial production methods for this compound may involve bulk custom synthesis, where large quantities are produced using optimized reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
2-Chloro-5-ethoxy-4-(2-morpholino-2-oxoethoxy)benzaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield alcohol derivatives.
Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
2-Chloro-5-ethoxy-4-(2-morpholino-2-oxoethoxy)benzaldehyde is utilized in various scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: This compound is used in biochemical assays to study enzyme interactions and inhibition.
Industry: It is employed in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Chloro-5-ethoxy-4-(2-morpholino-2-oxoethoxy)benzaldehyde involves its interaction with specific molecular targets. The morpholino group can form hydrogen bonds with biological macromolecules, while the chloro and ethoxy groups contribute to the compound’s lipophilicity, enhancing its ability to penetrate cell membranes. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar compounds to 2-Chloro-5-ethoxy-4-(2-morpholino-2-oxoethoxy)benzaldehyde include:
3-Methoxy-4-(2-morpholin-4-yl-2-oxoethoxy)benzaldehyde: This compound has a methoxy group instead of an ethoxy group, which can influence its reactivity and biological activity.
2-Chloro-5-methoxy-4-(2-morpholino-2-oxoethoxy)benzaldehyde: The presence of a methoxy group instead of an ethoxy group can alter its chemical properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it valuable for various research and industrial applications.
Propriétés
Formule moléculaire |
C15H18ClNO5 |
|---|---|
Poids moléculaire |
327.76 g/mol |
Nom IUPAC |
2-chloro-5-ethoxy-4-(2-morpholin-4-yl-2-oxoethoxy)benzaldehyde |
InChI |
InChI=1S/C15H18ClNO5/c1-2-21-13-7-11(9-18)12(16)8-14(13)22-10-15(19)17-3-5-20-6-4-17/h7-9H,2-6,10H2,1H3 |
Clé InChI |
QXGSAFCXYLXFPI-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C=C(C(=C1)C=O)Cl)OCC(=O)N2CCOCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Bromo-6-isopropoxybenzo[d]thiazole](/img/structure/B11796808.png)

![6-(4-Ethoxy-3-methylphenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxylic acid](/img/structure/B11796820.png)
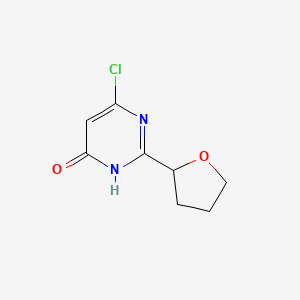
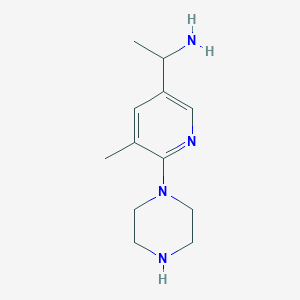
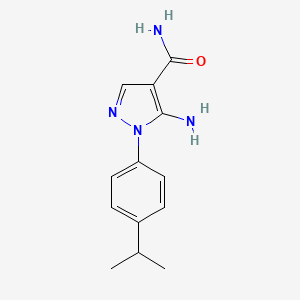
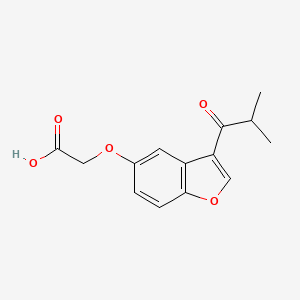
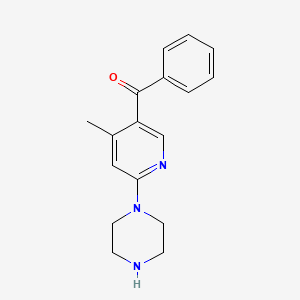

![Methyl 2-azabicyclo[4.1.0]heptane-7-carboxylate](/img/structure/B11796887.png)


![Ethyl 2-(3-fluorophenyl)-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B11796903.png)
